molecular formula C19H24I3N3O9 B602064 Iopamidol Impurity E CAS No. 60166-92-9

Iopamidol Impurity E

Cat. No.: B602064
CAS No.: 60166-92-9
M. Wt: 819.1 g/mol
InChI Key: QQRCHDDLZAECOQ-ZETCQYMHSA-N
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Preparation Methods

The preparation of Iopamidol Impurity E involves synthetic routes that typically include high-performance liquid chromatography (HPLC) for separation and purification. The process begins with the development of a reversed-phase separation method for the analysis of Iopamidol. Key parameters such as stationary phase, column temperature, and sample loading capacity are optimized to achieve high purity and recovery rates . Industrial production methods may involve similar chromatographic techniques to ensure the removal of impurities and obtain high-purity this compound.

Chemical Reactions Analysis

Iopamidol Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Iopamidol Impurity E has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Iopamidol.

    Biology: It may be used in studies related to the biological effects of iodinated compounds.

    Medicine: As an impurity in Iopamidol, it is relevant in the quality control and safety assessment of contrast agents used in medical imaging.

    Industry: It is used in the pharmaceutical industry for the development and validation of analytical methods.

Mechanism of Action

The mechanism of action of Iopamidol Impurity E is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Iopamidol necessitates thorough analysis to ensure the safety and efficacy of the contrast agent. The molecular targets and pathways involved would be similar to those of Iopamidol, which acts as a contrast agent by enhancing the visibility of internal structures in imaging procedures.

Comparison with Similar Compounds

Iopamidol Impurity E can be compared with other impurities found in Iopamidol, such as:

These impurities differ in their chemical structure and properties, which can affect their behavior and interactions in various applications. This compound is unique due to its specific molecular structure and the presence of three iodine atoms, which contribute to its distinct characteristics.

Properties

CAS No.

60166-92-9

Molecular Formula

C19H24I3N3O9

Molecular Weight

819.1 g/mol

IUPAC Name

[(2S)-1-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodoanilino]-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C19H24I3N3O9/c1-7(34-8(2)30)17(31)25-16-14(21)11(18(32)23-9(3-26)4-27)13(20)12(15(16)22)19(33)24-10(5-28)6-29/h7,9-10,26-29H,3-6H2,1-2H3,(H,23,32)(H,24,33)(H,25,31)/t7-/m0/s1

InChI Key

QQRCHDDLZAECOQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​[[(2S)​-​2-​(Acetyloxy)​-​1-​oxopropyl]​amino]​-​N,​N’-​bis[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​-​2,​4,​6-​triiodo-1,​3-​benzenedicarboxamide

Origin of Product

United States

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